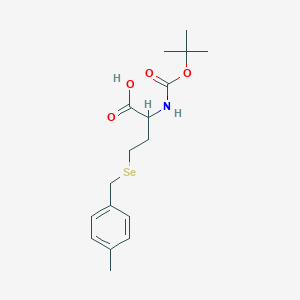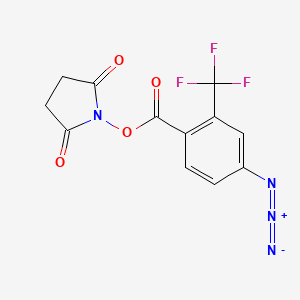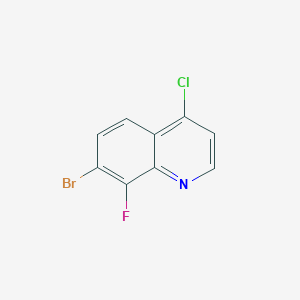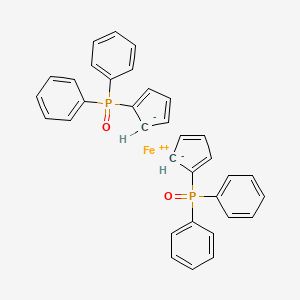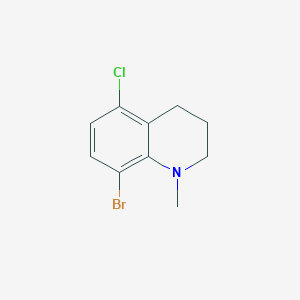
8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
“8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This compound also has bromine, chlorine, and methyl substituents at the 8th, 5th, and 1st positions respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by various substitution reactions to introduce the bromine, chlorine, and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline structure, with the bromine, chlorine, and methyl groups attached at the specified positions. The presence of these substituents would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing halogens (bromine and chlorine) and the electron-donating methyl group. These groups could direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its density and boiling point compared to quinoline. The methyl group might increase its lipophilicity .Scientific Research Applications
Chemical Synthesis and Modifications
Synthesis of Halo-Substituted Tetrahydroquinolines : Tetrahydroquinolines, including those with bromo and chloro substituents, have been synthesized and used as intermediates in chemical reactions. For instance, 5-chloro- and 5-iodo-8-methylquinoline were synthesized and converted into corresponding halo-8-(bromomethyl)quinolines, illustrating the versatility of such compounds in synthetic chemistry (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Formation of Dihydropyrroloquinolines : The synthesis of dihydropyrroloquinolines through palladium(II)-catalyzed heterocyclisation of 8-arylethynyl-tetrahydroquinolines, including bromo-substituted variants, highlights the utility of these compounds in forming complex heterocyclic structures, valuable in medicinal chemistry (Marchand, Puget, Baut, Emig, Czech, & Günther, 2005).
Biochemical and Pharmaceutical Research
Synthesis of Isoquinoline Derivatives : Tetrahydroquinolines have been used to synthesize a variety of isoquinoline derivatives. These compounds, including bromo- and chloro-substituted versions, can serve as building blocks for potential drug candidates, indicating their significance in pharmaceutical research (Hargitai, Nagy, Halász, Koványi-Lax, Németh, Simig, & Volk, 2018).
Discovery of Novel Compounds : The extraction of brominated tetrahydroisoquinolines from natural sources, like red algae, demonstrates the potential of these compounds in the discovery of new bioactive molecules. This underscores the importance of tetrahydroquinolines in natural product chemistry and drug discovery (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Material Science and Spectroscopy
- Spectroscopic Studies : Vibrational spectroscopic investigations of compounds like 7-bromo-5-chloro-8-hydroxyquinoline provide insights into their structural properties, crucial for material science research and the development of new materials (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Future Directions
properties
IUPAC Name |
8-bromo-5-chloro-1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c1-13-6-2-3-7-9(12)5-4-8(11)10(7)13/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGOLQANRCYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C(C=CC(=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



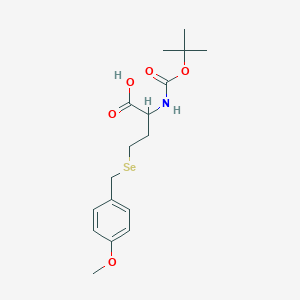
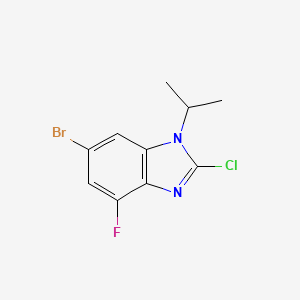
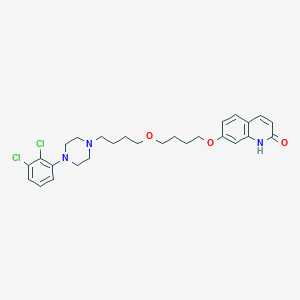
![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)
![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)
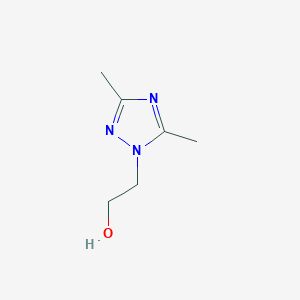
methylamine](/img/structure/B1384693.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)
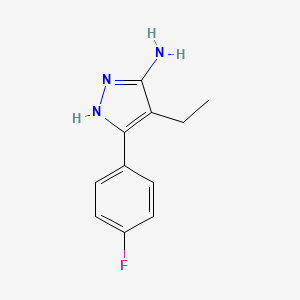
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
